N-[2-(4-bromophenoxy)ethyl]acetamide
Overview
Description
N-[2-(4-bromophenoxy)ethyl]acetamide is a chemical compound that belongs to the class of acetamides, which are characterized by the presence of an acetyl functional group attached to an amine. Although the specific compound N-[2-(4-bromophenoxy)ethyl]acetamide is not directly discussed in the provided papers, related compounds with similar structures have been synthesized and evaluated for various biological activities, including opioid kappa agonist properties and potential anticancer activities.
Synthesis Analysis
The synthesis of related acetamide derivatives often involves multi-step reaction sequences. For instance, the synthesis of opioid kappa agonists described in paper started from chiral amino acids, introducing various alkyl and aryl substituents. Similarly, the synthesis of anticancer drug candidates involved stirring specific precursors in dry conditions followed by recrystallization . The Leuckart reaction was used to synthesize novel acetamide derivatives with potential cytotoxic and anti-inflammatory activities . These methods highlight the versatility of synthetic approaches in creating acetamide derivatives with potential therapeutic applications.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is crucial for their biological activity. X-ray crystallography has been used to determine the molecular structure of synthesized compounds, revealing intermolecular hydrogen bonds and intramolecular interactions that are significant for their biological function . Conformational analysis has also been employed to predict the activity of compounds based on their ability to adopt specific conformations similar to known active molecules .
Chemical Reactions Analysis
The chemical reactivity of acetamide derivatives can be influenced by the presence of substituents on the phenyl ring or the ethyl linking group. For example, the introduction of bromo, tert-butyl, and nitro groups has been found to enhance the biological activity of certain acetamide derivatives . The interaction between different functional groups, such as nitro and acetamido groups, can also affect the chemical shift in NMR spectroscopy, providing insights into the electronic behavior of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as their solubility, stability, and electronic behavior, are important for their biological function and potential as therapeutic agents. Studies have investigated these properties using various spectroscopic techniques and computational methods, including vibrational spectroscopy, electron localization functions, and molecular docking analysis . These analyses help in understanding the drug mechanism and predicting the drug-like properties of the compounds.
Scientific Research Applications
Synthesis and Pharmacological Assessment
N-[2-(4-bromophenoxy)ethyl]acetamide derivatives have been synthesized through multi-step reactions, including the Leuckart reaction. These compounds, particularly those with bromo, tert-butyl, and nitro groups, show potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. Compounds like N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide exhibit activities comparable to standard drugs (Rani, Pal, Hegde, & Hashim, 2016).
Role in Anticancer and Anti-Inflammatory Applications
Studies have developed novel series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, assessing their anticancer and anti-inflammatory potential. Certain compounds with halogens on the aromatic ring, such as N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, demonstrated significant anticancer, anti-inflammatory, and analgesic activities, suggesting their potential as therapeutic agents (Rani, Pal, Hegde, & Hashim, 2014).
Antimicrobial and Cytotoxic Properties
These acetamide derivatives have been evaluated for their antimicrobial activities. For instance, N-(9-Ethyl-9H-carbazole-3-yl)-2-(phenoxy)acetamide derivatives showed notable antibacterial and antifungal activities against various pathogens. Additionally, their cytotoxic effects have been studied, revealing insights into potential medical applications (Kaplancıklı et al., 2012).
Antiviral Properties
Research into the antiviral properties of these derivatives, especially against human cytomegalovirus, has been conducted. Compounds like N-aryl-2-{3-[ω-(4-bromophenoxy)alkyl]-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl}acetamides have shown powerful virus inhibitory activity in vitro, highlighting their potential in antiviral therapy (Paramonova et al., 2020).
Potential in Soil Reception and Activity Studies
The use of such compounds in soil reception and activity studies, particularly in relation to herbicides like acetochlor and alachlor, has been explored. This research provides valuable insights into environmental interactions and the potential impact of these chemicals in agricultural settings (Banks & Robinson, 1986).
Synthesis and Drug Development
The synthesis of N-[2-(4-bromophenoxy)ethyl]acetamide derivatives plays a crucial role in drug development, especially in the context of creating inhibitors for specific receptors or enzymes. This includes the development of drugs targeting protein tyrosine phosphatase 1B, which are significant in the context of antidiabetic activity (Saxena et al., 2009).
properties
IUPAC Name |
N-[2-(4-bromophenoxy)ethyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-8(13)12-6-7-14-10-4-2-9(11)3-5-10/h2-5H,6-7H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKXEBVTXADABW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCOC1=CC=C(C=C1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-bromophenoxy)ethyl]acetamide |
Synthesis routes and methods
Procedure details
Citations
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